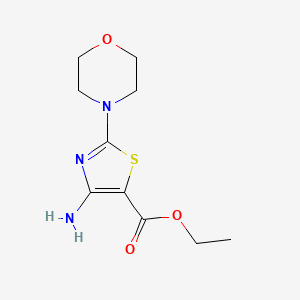

ethyl 4-amino-2-(morpholin-4-yl)-1,3-thiazole-5-carboxylate

Beschreibung

Ethyl 4-amino-2-(morpholin-4-yl)-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted at positions 2 and 4 with a morpholine ring and an amino group, respectively, and an ethyl ester at position 3. This compound is commercially available and utilized in medicinal chemistry research, particularly in the synthesis of pharmacologically active molecules targeting enzymes or receptors .

Eigenschaften

IUPAC Name |

ethyl 4-amino-2-morpholin-4-yl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3S/c1-2-16-9(14)7-8(11)12-10(17-7)13-3-5-15-6-4-13/h2-6,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCOCJXUIHLTSOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)N2CCOCC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-2-(morpholin-4-yl)-1,3-thiazole-5-carboxylate typically involves the reaction of ethyl 2-bromoacetate with thiourea to form ethyl 2-amino-1,3-thiazole-5-carboxylate. This intermediate is then reacted with morpholine under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification techniques such as recrystallization or chromatography to obtain high-quality compounds.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-amino-2-(morpholin-4-yl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amine derivatives.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Structural Representation

The compound features a thiazole ring that contributes to its biological activity and chemical reactivity.

Medicinal Chemistry

Ethyl 4-amino-2-(morpholin-4-yl)-1,3-thiazole-5-carboxylate has been investigated for its potential as a pharmacophore in drug design. Its applications include:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial properties against various strains of bacteria. Studies have shown its efficacy in inhibiting the growth of Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth. For instance, it has been shown to induce apoptosis in certain cancer cell lines.

Organic Synthesis

The compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable in organic synthesis.

Common Reactions

| Reaction Type | Description |

|---|---|

| Oxidation | Amino group can be oxidized to form nitro derivatives. |

| Reduction | Can be reduced to form amine derivatives. |

| Substitution | Ethyl ester group can be substituted with other functional groups. |

Material Science

Research into the electronic and optical properties of this compound has revealed potential applications in developing novel materials. The compound's unique structure may contribute to advancements in:

- Organic Electronics : Its properties may be harnessed in organic semiconductors or photovoltaic devices.

- Sensors : The compound's reactivity can be utilized in developing sensors for detecting specific analytes.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics.

Case Study 2: Anticancer Research

In a research article from Cancer Letters, the compound was tested on human cancer cell lines. The findings demonstrated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways.

Wirkmechanismus

The mechanism of action of ethyl 4-amino-2-(morpholin-4-yl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional nuances of ethyl 4-amino-2-(morpholin-4-yl)-1,3-thiazole-5-carboxylate are best understood through comparisons with analogous thiazole derivatives. Below is a detailed analysis, supported by a comparative table (Table 1) and research findings.

Structural Modifications and Key Differences

2.1.1. Substituent Variations at Position 2

- Morpholin-4-yl vs. Piperazinyl Groups: Replacement of the morpholine ring with a 4-methylpiperazinyl group (e.g., ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate) introduces a more basic nitrogen-rich heterocycle. This modification could alter binding affinity in biological systems due to differences in hydrogen-bonding capacity and steric effects .

- Morpholin-4-yl vs.

2.1.2. Ester Group Variations

- Ethyl vs. Methyl Esters: The methyl ester analogue (mthis compound) has a lower molecular weight and slightly reduced lipophilicity compared to the ethyl ester. This difference may influence metabolic stability and bioavailability .

2.1.3. Hybrid Structures

- Morpholine-Ethyl Hybrids :

Compounds like 2-(morpholin-4-yl)ethyl-substituted derivatives (e.g., 16–18 in ) showed reduced receptor affinity compared to alkyl chains, emphasizing the importance of direct morpholine attachment for optimal activity .

Table 1. Comparative Analysis of this compound and Analogues

Biologische Aktivität

Ethyl 4-amino-2-(morpholin-4-yl)-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, an amino group, and a morpholine moiety, contributing to its diverse biological properties. Its molecular formula is with a molecular weight of approximately 257.31 g/mol. The presence of functional groups such as the amino group and carboxylate enhances its reactivity and interaction with biological targets.

Biological Activity

This compound has been studied for various pharmacological effects, particularly in the following areas:

1. Antimicrobial Activity:

Research indicates that compounds containing thiazole rings often exhibit antimicrobial properties. This compound has shown potential against various bacterial strains, making it a candidate for further development in antimicrobial therapies.

2. Anticancer Properties:

Thiazole derivatives are known for their anticancer activities. Studies have demonstrated that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The compound's interaction with specific proteins involved in cancer cell survival has been a focus of investigation .

3. Enzyme Inhibition:

The compound has been explored for its ability to inhibit certain enzymes linked to disease pathways. For instance, it may act on kinases or other targets relevant to cancer treatment, potentially leading to new therapeutic strategies .

The biological activity of this compound is largely attributed to its ability to interact with molecular targets such as enzymes and receptors. The exact mechanisms can vary but often involve:

- Inhibition of Enzymatic Activity: The compound may bind to active sites on enzymes, preventing substrate interaction.

- Modulation of Cell Signaling Pathways: By influencing key signaling pathways, the compound can induce changes in cell behavior that promote apoptosis or inhibit proliferation .

Table 1: Summary of Biological Activities

Case Studies

-

Anticancer Efficacy:

A study evaluated the efficacy of this compound against human glioblastoma cells. Results indicated significant cytotoxicity with an IC50 value comparable to established chemotherapeutics . -

Enzyme Interaction Studies:

High-throughput screening identified the compound as a micromolar inhibitor of HSET (KIFC1), a mitotic kinesin crucial for cancer cell survival. Further studies confirmed its binding affinity and selectivity against other mitotic proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.